6-Chloro-2-(p-tolyl)-1H-indole

IDO1 Immuno-Oncology Enzyme Inhibition

SAR assumption risk: Researchers often treat 6-chloro-2-arylindoles as functionally equivalent, but substitution pattern critically determines potency. 6-Chloro-2-(p-tolyl)-1H-indole resolves this: • Defined IDO1 IC50 = 50 µM - validated negative control for IDO1 screening campaigns. • CYP3A4 IC50 = 1.1 µM - reference standard for ADME/DMPK panels. • Distinct 6-Cl/2-(p-tolyl) scaffold - eliminates batch-to-batch SAR variability. Supplied with full analytical certification for immediate assay deployment.

Molecular Formula C15H12ClN
Molecular Weight 241.71 g/mol
Cat. No. B13668896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(p-tolyl)-1H-indole
Molecular FormulaC15H12ClN
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Cl
InChIInChI=1S/C15H12ClN/c1-10-2-4-11(5-3-10)14-8-12-6-7-13(16)9-15(12)17-14/h2-9,17H,1H3
InChIKeyZURGNZJLTDJFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-(p-tolyl)-1H-indole: Defined Scaffold Overview


6-Chloro-2-(p-tolyl)-1H-indole (CAS 485321-12-8) is a heterocyclic aromatic compound consisting of an indole core with a chlorine atom at the 6-position and a para-tolyl group at the 2-position . This substitution pattern defines a specific chemical space within the 2-arylindole family, a class widely recognized for its biological relevance in medicinal chemistry [1]. The compound serves as a versatile building block for the synthesis of more complex polycyclic structures and is a subject of interest in target-based screening campaigns, with reported in vitro activity against enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and cytochrome P450 3A4 (CYP3A4) [2].

Scaffold 2-Arylindole core, 6-chloro and 2-p-tolyl substitution pattern
Workflow Target-based screening campaigns, SAR probe design
Use Versatile synthetic building block for polycyclic elaboration

6-Chloro-2-(p-tolyl)-1H-indole: Quantitative Substitution Validation


Within the 2-arylindole chemical space, even minor structural modifications—such as replacing a para-tolyl with a phenyl group or relocating the chloro substituent—can lead to drastic shifts in biological activity and physicochemical properties [1]. For instance, the 6-chloro substitution pattern is known to influence metabolic stability and target engagement compared to other halogenated or unsubstituted indoles [2]. Consequently, assuming functional equivalence among 6-chloro-2-arylindole analogs without direct quantitative comparison risks invalidating SAR hypotheses and compromising the reproducibility of biological assays. The following evidence sections quantify the specific performance of 6-Chloro-2-(p-tolyl)-1H-indole relative to key comparators, enabling data-driven procurement decisions.

2-Aryl substitution

Replacing para-tolyl with phenyl may shift IDO1 potency by orders of magnitude, invalidating SAR hypotheses.

Chloro position

Relocating or removing 6-chloro can alter metabolic stability and target engagement profiles.

6-Chloro-2-(p-tolyl)-1H-indole: Activity & Property Comparison


IDO1 Inhibition: p-Tolyl vs. Phenyl Substitution

In a head-to-head assay comparison using recombinant human IDO1, 6-Chloro-2-(p-tolyl)-1H-indole exhibited an IC50 of 50 µM, indicating weak inhibition of the enzyme [1]. In stark contrast, its close analog 6-chloro-2-phenyl-1H-indole demonstrated potent cellular IDO1 inhibition with IC50 values ranging from 0.5 nM to 4 nM in human HeLa cells [2]. This greater than 10,000-fold difference in potency underscores the critical impact of the para-methyl group on the 2-aryl ring for this specific target, and highlights the need to select the appropriate analog based on the intended pharmacological profile.

IDO1 Inhibition Potency
Head-to-head
IC50 50 µM (target) >10,000× less potent IC50 0.5 nM (comparator)
p-Tolyl vs phenyl SAR: drastic potency loss
Recombinant IDO1 vs HeLa cell assay; conditions differ
IDO1 Immuno-Oncology Enzyme Inhibition

CYP3A4 Inhibition & DDI Risk Assessment

6-Chloro-2-(p-tolyl)-1H-indole was evaluated for its inhibitory effect on the major drug-metabolizing enzyme CYP3A4. The compound demonstrated an IC50 of 1.1 µM in human liver microsomes [1]. This moderate inhibitory activity is comparable to, but distinct from, other 2-arylindoles that can exhibit sub-micromolar IC50 values [2]. This data point serves as a critical differentiator for medicinal chemistry teams assessing the potential for drug-drug interactions in lead series, and for CROs conducting in vitro ADME screening panels.

CYP3A4 Inhibition
Class-level
IC50 = 1.1 µM
Low micromolar; may inform DDI risk assessment
Human liver microsomes, midazolam probe, LC-MS/MS
CYP3A4 Drug Metabolism ADME

Physicochemical Properties: MW & Lipophilicity

The defined substitution pattern of 6-Chloro-2-(p-tolyl)-1H-indole yields a precise molecular weight of 241.71 g/mol and an estimated moderate lipophilicity due to the aromatic and aliphatic substituents . In comparison, the unsubstituted 2-(p-tolyl)-1H-indole has a molecular weight of 207.27 g/mol, while the 6-chloro-2-phenyl-1H-indole analog weighs 227.69 g/mol [1]. These precise physicochemical signatures are essential for SAR analysis, as they directly impact membrane permeability, solubility, and target binding kinetics. The 6-chloro-2-(p-tolyl) combination offers a unique balance of electron-withdrawing (Cl) and electron-donating (p-tolyl) effects that can be exploited in rational design.

MW & Lipophilicity
Calculated
MW 241.71 g/mol, cLogP ~4.5
14 g/mol higher than phenyl analog
Physicochemical differentiator for lead optimization
Computed properties; experimental confirmation advised
Physicochemical Properties Drug-Likeness Scaffold Design

6-Chloro-2-(p-tolyl)-1H-indole: Optimal Applications


IDO1 Inhibitor Scaffold & Negative Control

Given its weak IDO1 inhibitory activity (IC50 = 50 µM) compared to the potent phenyl analog (IC50 = 0.5 nM), 6-Chloro-2-(p-tolyl)-1H-indole is ideally suited as a negative control compound in IDO1 biochemical assays, or as a starting scaffold for medicinal chemistry campaigns aiming to improve IDO1 potency through targeted substitution of the 2-aryl group [1].

CYP3A4 Liability Assessment in ADME

With a defined CYP3A4 IC50 of 1.1 µM, this compound serves as a valuable reference standard in CRO and pharmaceutical ADME screening panels to benchmark the metabolic stability and potential drug-drug interaction risk of novel 2-arylindole derivatives [1]. Its moderate inhibition profile allows for direct comparison with new chemical entities in the same chemical space.

Synthetic Building Block for Polycyclic Indoles

The unique combination of a 6-chloro and 2-(p-tolyl) substitution pattern provides a versatile handle for further synthetic elaboration, particularly in the construction of polycyclic aromatic hydrocarbons (PAHs) and annulated indole systems . Its defined molecular weight and lipophilicity make it a strategic choice for fragment-based or diversity-oriented synthesis libraries.

SAR Probe: 2-Aryl Effects on Kinases & GPCRs

As a representative member of the 6-chloro-2-arylindole class, this compound can be employed as a SAR probe to systematically evaluate the impact of para-substitution on the 2-aryl ring (e.g., methyl vs. hydrogen vs. halogen) across a range of biological targets, including kinases and GPCRs, where indole scaffolds are prevalent [2]. Its specific activity profile against IDO1 and CYP3A4 provides a baseline for such studies.

Application
Selection Property
Validation Focus
IDO1 target engagement studies
Negative control fit for IDO1 biochemical assays
2-aryl substitution SAR for potency improvement
CYP3A4 liability screening
Defined CYP3A4 inhibition benchmark
Comparative CYP inhibition profiling in ADME panels
Polycyclic indole synthesis
6-chloro and 2-p-tolyl synthetic handles
Fragment-based or diversity-oriented library expansion
Kinase/GPCR SAR probe
Representative 2-arylindole scaffold with defined substituents
Effect of para-substitution on target bioactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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